(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester
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Overview
Description
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxycarbonylmethyl group and an acetic acid ethyl ester moiety attached to the tetrazole ring. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.
Preparation Methods
The synthesis of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile compound under mild conditions. This method is favored for its efficiency and high yield.
Introduction of the Ethoxycarbonylmethyl Group: The ethoxycarbonylmethyl group can be introduced through esterification reactions. This involves the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.
Formation of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester moiety can be synthesized through transesterification reactions, where an ester is converted into another ester by exchanging the alkoxy group with ethanol under acidic or basic conditions.
Chemical Reactions Analysis
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Tetrazole derivatives are explored for their potential use as drug candidates due to their ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its use in medicinal chemistry as a bioisostere for carboxylic acids.
Tetrazole-1-acetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Tetrazole-5-carboxylic acid: Studied for its potential biological activities and applications in materials science.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)tetrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-3-16-8(14)5-7-10-12-13(11-7)6-9(15)17-4-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKPNGAVYIEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(N=N1)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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